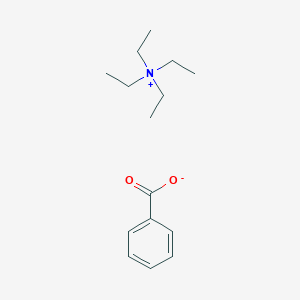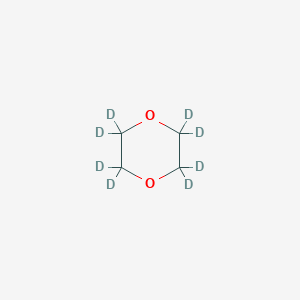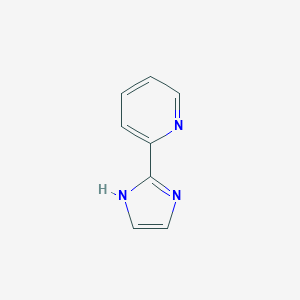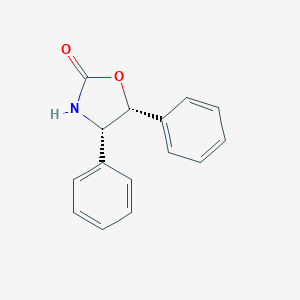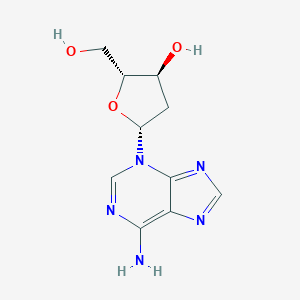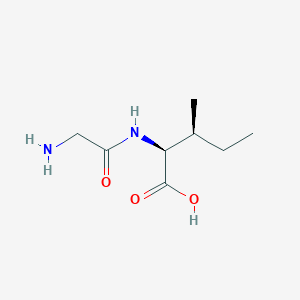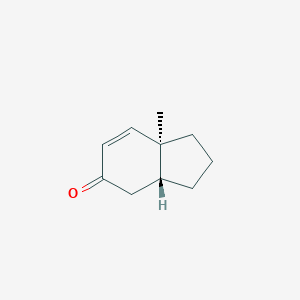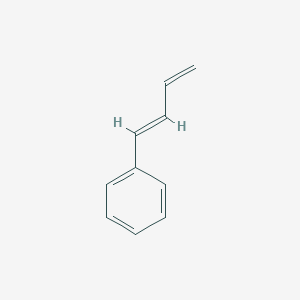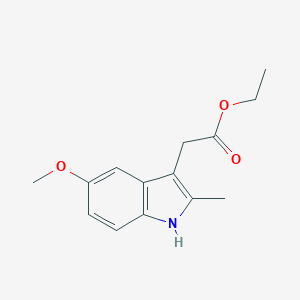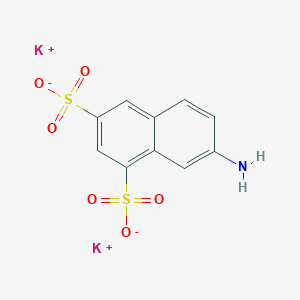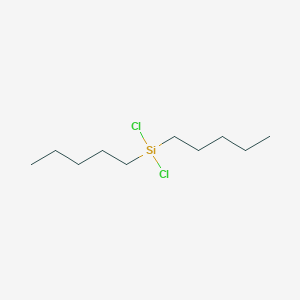
Neamine hydrochloride
概要
説明
Neamine hydrochloride is a synthetic version of neamine, which is a purine base found in the alkaloid neamine . It is commonly used in laboratory experiments to investigate the structure and function of various biomolecules such as proteins and enzymes . Neamine is 2-Deoxy-D-streptamine glycosylated at the 4- oxygen with a 6-amino-alpha-D-glucosaminyl group . It has a role as an antibacterial agent .
Synthesis Analysis
Neamine is a natural degradation product of neomycin and is a common core molecule used in the synthesis of aminoglycoside antibiotics . More detailed information about the synthesis process of Neamine hydrochloride might be available in specialized chemical literature or databases.Molecular Structure Analysis
The molecular formula of Neamine hydrochloride is C12H30Cl4N4O6 . The molecular weight is 468.2 g/mol . The IUPAC name is (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride .Physical And Chemical Properties Analysis
Neamine hydrochloride has a molecular weight of 468.2 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., might be available in specialized chemical databases or literature.科学的研究の応用
Antibacterial Activity
Neamine hydrochloride: has been identified as a degradation product of the aminoglycoside antibiotic neomycin . It retains some of the antibacterial properties of its parent compound. This makes it a valuable agent for studying new antibacterial strategies, especially in the context of antibiotic resistance.
Cancer Research
In the field of oncology, Neamine hydrochloride has shown promise in inhibiting cancer progression. A study demonstrated that Neamine could suppress angiogenin-mediated angiogenesis and cancer cell proliferation, particularly in oral cancer models . This suggests potential applications in developing therapeutic agents targeting tumor angiogenesis.
Pharmacological Studies
As an experimental small molecule, Neamine hydrochloride is used in pharmacological research to explore its interactions, mechanism of action, and potential therapeutic applications . Its role in various cellular processes can be studied to understand how it might be leveraged for treating diseases.
Drug Interaction Analysis
Neamine hydrochloride: is also used to study drug interactions. For instance, it may decrease the excretion rate of certain drugs, potentially leading to higher serum levels . Understanding these interactions is crucial for developing safe pharmaceutical combinations.
Angiogenesis Inhibition
The compound’s ability to inhibit angiogenesis, the formation of new blood vessels, is particularly relevant in the context of diseases where angiogenesis plays a critical role, such as cancer and macular degeneration .
Molecular Biology Research
In molecular biology, Neamine hydrochloride can be used to study the function of ribosomal RNA transcription and its regulation. Since angiogenin stimulates rRNA transcription, Neamine’s inhibitory effect on angiogenin can help dissect these pathways .
Development of Antitumor Agents
Research has indicated that Neamine hydrochloride can be a lead compound for the development of new antitumor agents. Its ability to inhibit specific functions of cancer cells and angiogenesis provides a foundation for creating targeted cancer therapies .
Reference Standard in Pharmaceutical Testing
Lastly, Neamine hydrochloride serves as a reference standard in pharmaceutical testing, ensuring the identity, purity, and quality of pharmaceutical products . This application is vital for maintaining the standards and safety of medications.
作用機序
Target of Action
Neamine hydrochloride is a degradation product of the aminoglycoside antibiotic neomycin . It is a broad-spectrum aminoglycoside antibiotic
Mode of Action
It is known to be an anti-angiogenesis agent targeting angiogenin . Angiogenin plays a central role in tumor angiogenesis .
Biochemical Pathways
It is known that angiogenin, the target of neamine hydrochloride, is involved in degrading the extracellular matrix, vascular endothelial cell proliferation, and tubule formation .
Pharmacokinetics
After intravenous administration of Neamine hydrochloride, the pharmacokinetic parameters were as follows: AUC (0–t), 9,398.0 ± 653.4, 19,235.2 ± 2,939.0, and 35,437.7 ± 3,772.2 mg L−1 min; C max, 170.8 ± 13.1, 353.3 ± 15.8, and 464.0 ± 33.1 mg L−1; T 1/2, 34.9± 4.1, 46.8± 5.1, and 58.0± 12.5 min, respectively . The bioavailability of Neamine hydrochloride administered through intramuscular, subcutaneous, intraperitoneal and intragastric route was 14.0 ± 3.0, 8.4 ± 0.6, 6.5 ± 3.3, and 3.1 ± 0.2 %, respectively .
Result of Action
Neamine hydrochloride has been shown to inhibit angiogenin-induced HUVEC and HeLa cell proliferation as well as nuclear translocation of angiogenin . Consistently, Neamine hydrochloride inhibited both the establishment and progression of xenograft human cervical cancers in athymic mice .
Action Environment
The low bioavailability of neamine hydrochloride administered through extravascular routes suggests that the method of administration may influence its efficacy .
Safety and Hazards
将来の方向性
Amphiphilic neamine derivatives, such as 3’,6-dinonyl neamine and its branched isomer, 3’,6-di(dimethyloctyl) neamine, have shown promising antibacterial potential against ESKAPE pathogens, including P. aeruginosa, ESBL, and carbapenemase strains . These derivatives are considered promising candidates for further development .
特性
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGAXELMYJIVJN-OXGCEHIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl4N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neamine hydrochloride | |
CAS RN |
15446-43-2 | |
| Record name | Neamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



